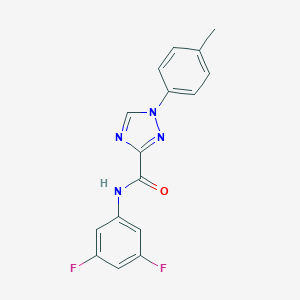![molecular formula C15H11ClN2O B278964 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, also known as MCCP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MCCP belongs to the class of cycloheptapyrazole compounds and is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Mecanismo De Acción
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in various tissues. By inhibiting this enzyme, this compound reduces the levels of active cortisol, which can have beneficial effects on glucose metabolism and other physiological processes.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one as a research tool is its selectivity for 11β-HSD1, which allows for the specific targeting of this enzyme in various tissues. However, the use of this compound in laboratory experiments may be limited by its solubility and stability, as well as its potential toxicity at high doses.
Direcciones Futuras
Future research on 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one may focus on its potential therapeutic applications in the treatment of metabolic disorders, as well as its effects on other physiological processes. Further optimization of the synthesis and formulation of this compound may also be necessary to improve its efficacy and safety as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-methylcycloheptanone to form the intermediate, which is then cyclized with hydrazine hydrate to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. 11β-HSD1 is an enzyme that plays a key role in the regulation of glucocorticoid metabolism, and its inhibition by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-7-2-3-8-14(19)15(13)18(17-10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
Clave InChI |
DKVOBVLOXAGKNK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)







![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)





